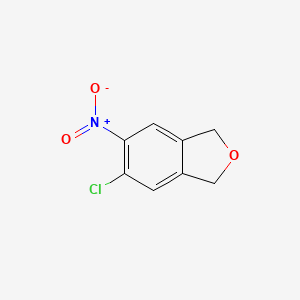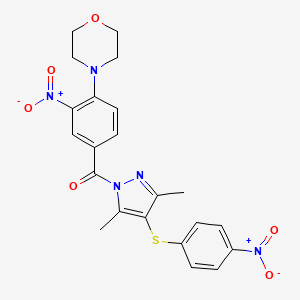
(3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)(4-morpholino-3-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)(4-morpholino-3-nitrophenyl)methanone is a useful research compound. Its molecular formula is C22H21N5O6S and its molecular weight is 483.5. The purity is usually 95%.
BenchChem offers high-quality (3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)(4-morpholino-3-nitrophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)(4-morpholino-3-nitrophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Research has focused on the synthesis and reactions of compounds with similar structural features, exploring their potential for creating new chemical entities. For instance, the synthesis of derivatives through various chemical reactions, including hydrazinolysis and condensation, has been demonstrated, leading to the creation of compounds with potential for further pharmacological or material science applications (Zaki, El-Dean, & Radwan, 2014).
Sensor Applications
Certain derivatives have been investigated for their sensor applications, particularly in detecting metal ions. A study on a Schiff base derivative highlighted its utility as a colorimetric sensor for Fe(III) ions and a fluorescent sensor for Al(III) ions, showcasing the potential of these compounds in analytical chemistry and environmental monitoring (Soufeena & Aravindakshan, 2019).
Biological Activities
The exploration of biological activities is a significant area of research for compounds with similar structures. For example, studies on derivatives have shown potential anti-inflammatory and antibacterial properties, suggesting these compounds could serve as templates for the development of new drugs (Ravula, Babu, Manich, Rika, N. R. Chary, & J. N. S. Ch, 2016). Another study indicated the importance of edge-to-face interaction between aromatic rings in the formation of clathrate compounds, which could have implications for material science and drug delivery systems (Eto et al., 2011).
Antitubercular and Antifungal Activity
The synthesis and evaluation of novel derivatives for antitubercular and antifungal activity highlight the therapeutic potential of these compounds. Some derivatives have displayed promising activity against tuberculosis and fungal infections, suggesting avenues for the development of new antimicrobial agents (Syed, Alagwadi Kallanagouda Ramappa, & Alegaon, 2013).
Enzyme Inhibition
The evaluation of enzyme inhibitory activities, such as against acetylcholinesterase and butyrylcholinesterase, is another research avenue. Compounds with related structures have been designed and tested for their ability to inhibit enzymes linked to diseases like Alzheimer's, showcasing potential for therapeutic applications (Cetin, Türkan, Bursal, & Murahari, 2021).
Eigenschaften
IUPAC Name |
[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-morpholin-4-yl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O6S/c1-14-21(34-18-6-4-17(5-7-18)26(29)30)15(2)25(23-14)22(28)16-3-8-19(20(13-16)27(31)32)24-9-11-33-12-10-24/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYDQCVKWJFURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)SC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)(4-morpholino-3-nitrophenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Acryloylamino)ethyl]benzenesulfonamide](/img/structure/B2450444.png)
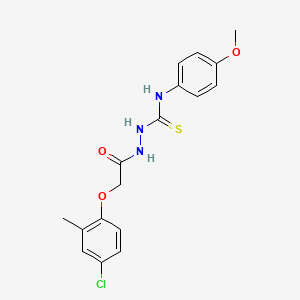
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2450447.png)
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2450448.png)
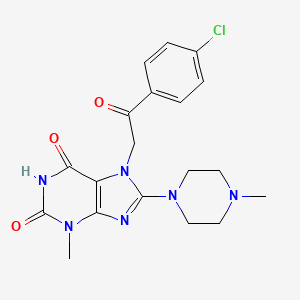
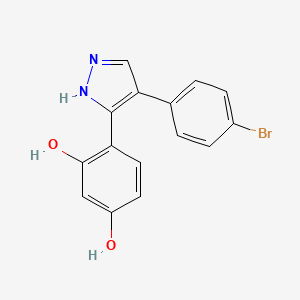
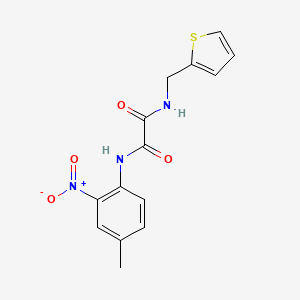
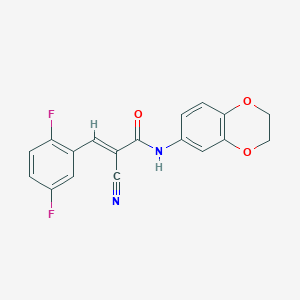
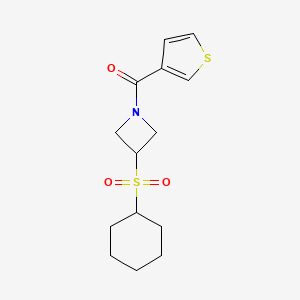
![N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2450458.png)
![1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B2450459.png)
![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2450460.png)
![5-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2450465.png)
